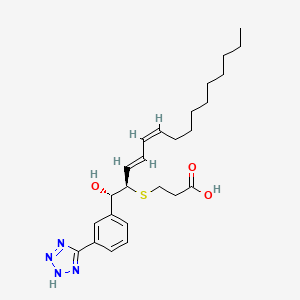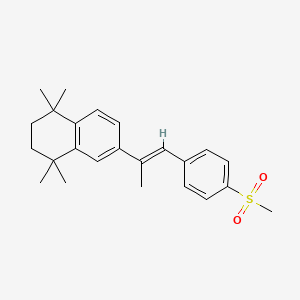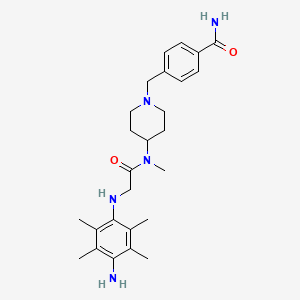![molecular formula C33H30ClN5O3 B1682778 4-氯-3-(5-甲基-3-((4-(2-(吡咯烷-1-基)乙氧基)苯基)氨基)苯并[e][1,2,4]三嗪-7-基)苯甲酸苯酯 CAS No. 867331-82-6](/img/structure/B1682778.png)
4-氯-3-(5-甲基-3-((4-(2-(吡咯烷-1-基)乙氧基)苯基)氨基)苯并[e][1,2,4]三嗪-7-基)苯甲酸苯酯
描述
The compound is also known as TG100801 . It is a topically applied kinase inhibitor used in the treatment of macular degeneration . It is designed to suppress VEGF mediated leakage and additional kinase targets associated with inflammation, edema, and angiogenesis, which are the pathological hallmarks of AMD and other back of the eye diseases including diabetic macular edema and proliferative diabetic retinopathy .
Synthesis Analysis
The compound is a potent benzotriazine inhibitor designed to target VEGFr2, Src, and YES . Several ester analogues of the compound were prepared as prodrugs to improve the concentration of the compound at the back of the eye after topical administration . The thermal stability of these esters was studied, and it was found that benzoyl and substituted benzoyl esters of the compound showed good thermal stability .Molecular Structure Analysis
The molecular formula of the compound is C33H30ClN5O3 . The compound has a molecular weight of 580.1 g/mol . The IUPAC name of the compound is [4-chloro-3- [5-methyl-3- [4- (2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate .Chemical Reactions Analysis
The hydrolysis rates of the prodrugs were studied to analyze their ability to undergo conversion to the active compound in vivo so that appropriate concentrations of the compound are available in the back-of-the-eye tissues .Physical And Chemical Properties Analysis
The compound has a molecular weight of 580.1 g/mol . The IUPAC name of the compound is [4-chloro-3- [5-methyl-3- [4- (2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate .科学研究应用
Ocular Neovascularization Treatment
TG 100801 has been shown to significantly inhibit laser-induced choroidal neovascularization (CNV) in mice. It also suppresses fluorescein leakage from the vasculature and retinal thickening in a rat model of retinal vein occlusion, suggesting its potential as a new topically applied treatment approach for ocular neovascularization .
Macular Degeneration Therapy
As a kinase inhibitor, TG 100801 is used in macular degeneration patients to suppress VEGF-mediated leakage. It is administered noninvasively as an eye drop, providing a convenient treatment method for this condition .
Retinal Diseases Research
TG 100801 is involved in research targeting SRC inhibitors and VEGFR2 antagonists, which are relevant for nervous system diseases and congenital disorders. Its development status is currently discontinued, but it has been considered for therapeutic areas such as nervous system diseases .
Diabetic Retinopathy and Macular Edema
This compound has been studied for its potential in treating proliferative diabetic retinopathy (PDR) and diabetic macular edema (DME). These conditions are characterized by VEGF-mediated retinal leakage, angiogenesis, and an underlying inflammatory process .
作用机制
Target of Action
TG 100801 primarily targets vascular endothelial growth factor receptors (VEGFRs) and Src kinases . These targets play crucial roles in cellular processes such as angiogenesis, inflammation, and edema, which are pathological hallmarks of diseases like age-related macular degeneration (AMD), diabetic macular edema, and proliferative diabetic retinopathy .
Mode of Action
TG 100801 acts as a multitargeted inhibitor of VEGFRs and Src kinases . It suppresses VEGF-mediated leakage and reduces choroidal neovascularization, a key process in AMD . The compound is converted into its active form, TG100572, as it penetrates the eye, inducing apoptosis in proliferating endothelial cells responsible for neovascularization and inhibiting inflammatory-mediated processes .
Biochemical Pathways
The inhibition of VEGFRs and Src kinases by TG 100801 impacts several biochemical pathways. It reduces VEGF-mediated retinal leakage and choroidal neovascularization, key processes in the pathogenesis of AMD . Additionally, it inhibits inflammatory-mediated processes, as measured by endotoxin-induced nitric oxide release in vitro .
Pharmacokinetics
TG 100801 is a prodrug that is converted into its active form, TG100572, as it penetrates the eye . It exhibits excellent ocular pharmacokinetics and poor systemic circulation . A concentration of 23.4 µM (C max) of TG 100572 is reached in 30 min (T max)=0.5 h) in the choroid and the sclera .
Result of Action
The result of TG 100801’s action is the suppression of VEGF-mediated leakage and the reduction of choroidal neovascularization . This leads to the inhibition of the pathological hallmarks of AMD and other back-of-the-eye diseases . In cell-based assays, TG 100801 has been shown to induce apoptosis in proliferating endothelial cells responsible for neovascularization .
Action Environment
TG 100801 is administered noninvasively as an eye drop . This method of delivery offers superior efficacy due to its broader mechanism of action and greater patient convenience . It may also reduce or eliminate safety risks associated with repeated injection into the human eye .
属性
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGXJHWTVBGOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235791 | |
| Record name | TG 100801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TG100801 is the first topically applied, multitargeted vascular endothelial growth factor receptor (VEGFR)/Src kinase inhibitor to advance into the clinic. TG100801 significantly reduced VEGF mediated retinal leakage and choroidal neovascularization in relevant pre-clinical models of macular degeneration. In cell based assays, following topical instillation, TG100572, the active drug produced by conversion of TG100801 as it penetrates the eye, was shown to induce apoptosis in proliferating endothelial cells responsible for neovasculariztion and to inhibit inflammatory-mediated processes as measured by endotoxin-induced nitric oxide release in vitro. | |
| Record name | TG-100801 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate | |
CAS RN |
867331-82-6 | |
| Record name | TG 100801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TG-100801 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TG 100801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TG-100801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



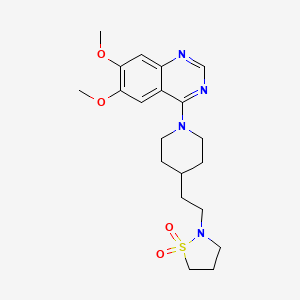
![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)

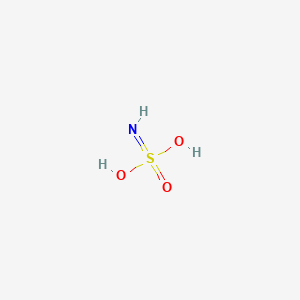
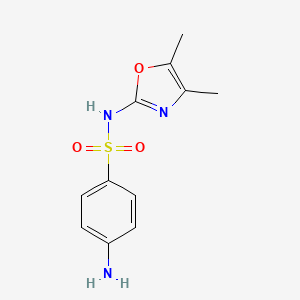
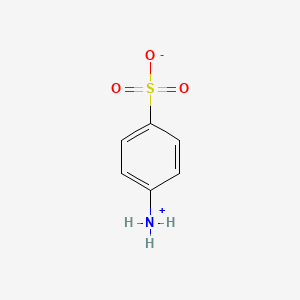
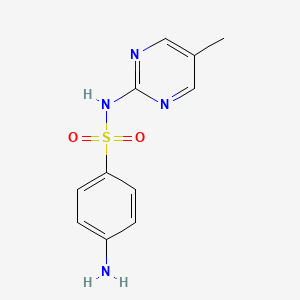
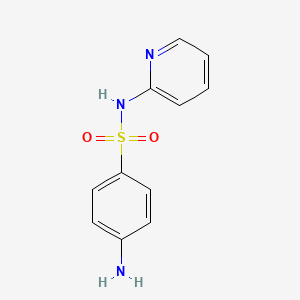

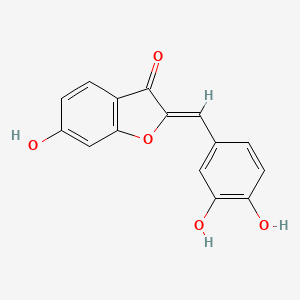
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
